molecular formula C19H25FN2O3S B2431431 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 1235630-63-3

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No. B2431431
CAS RN: 1235630-63-3
M. Wt: 380.48
InChI Key: QBKQWQUCGODDTB-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H25FN2O3S and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including compounds structurally similar to N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. These studies utilize quantum chemical calculations and molecular dynamics simulations to explore adsorption behaviors and binding energies on metal surfaces, indicating potential applications in corrosion protection (Kaya et al., 2016).

Antagonistic Activity in HIV-1 Infection

Research on methylbenzenesulfonamide, which shares a structural similarity with the chemical , has shown potential as a small molecular antagonist in the prevention of human HIV-1 infection. This highlights its possible role in therapeutic interventions for viral infections (Cheng De-ju, 2015).

Treatment of Dementia

Compounds like AND-1184, which is structurally related to N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide, have been studied for their potential as active pharmaceutical ingredients (APIs) in treating dementia. Their structural characterization through single-crystal X-ray and solid-state NMR underlines their significance in developing dementia treatments (Pawlak et al., 2021).

Anticancer Properties

A novel compound, structurally related to the chemical , was synthesized and showed potential anticancer properties. Its structural characterization was completed using various techniques, underscoring its potential in cancer therapy (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Inhibition of Lipoxygenase Enzymes

Studies on N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which are structurally similar, have demonstrated inhibition of lipoxygenase enzymes, suggesting potential therapeutic applications in treating inflammatory conditions (Khalid et al., 2014).

properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3S/c1-14-11-17(15(2)25-14)13-22-9-7-16(8-10-22)12-21-26(23,24)19-6-4-3-5-18(19)20/h3-6,11,16,21H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKQWQUCGODDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide

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